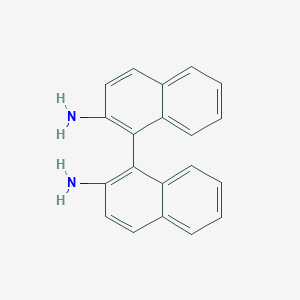

1,1'-Binaphthyl-2,2'-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAPSNKEOHDLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196328 | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4488-22-6, 18531-95-8, 18741-85-0 | |

| Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4488-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI03TW52AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL97NN4U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL35MU1249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine from 2-Naphthol

Audience: Researchers, scientists, and drug development professionals.

Abstract: (R)-(+)-1,1'-Binaphthyl-2,2'-diamine (BINAM) is a C₂-symmetric chiral diamine that serves as a foundational building block for numerous privileged ligands and organocatalysts in asymmetric synthesis. Its axial chirality makes it invaluable in the development of stereoselective transformations critical to the pharmaceutical and fine chemical industries. This technical guide provides an in-depth, step-by-step methodology for the synthesis of enantiomerically pure (R)-(+)-BINAM, commencing from the readily available starting material, 2-naphthol (B1666908). The described pathway involves three primary stages: the synthesis of racemic 1,1'-bi-2-naphthol (B31242) (BINOL) via oxidative coupling, the classical resolution of the racemate to isolate the (R)-enantiomer, and the subsequent conversion of (R)-BINOL to (R)-BINAM via a triflate intermediate and a palladium-catalyzed amination.

Overall Synthetic Strategy

The synthesis of (R)-(+)-BINAM from 2-naphthol is a multi-step process that hinges on the initial formation of the binaphthyl backbone, followed by chiral resolution and functional group transformation. The chosen strategy is robust, scalable, and relies on well-established chemical transformations.

The three core stages are:

-

Oxidative Coupling: Synthesis of racemic 1,1'-bi-2-naphthol (BINOL) from 2-naphthol using an iron(III) chloride oxidant.

-

Chiral Resolution: Separation of the racemic BINOL to yield the desired (R)-(+)-BINOL enantiomer through diastereomeric complex formation with a chiral resolving agent.

-

Diamination: A two-step conversion of (R)-BINOL to (R)-BINAM, involving the activation of the hydroxyl groups as triflates, followed by a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocols

Stage 1: Synthesis of Racemic (±)-1,1'-Bi-2-naphthol (BINOL)

This procedure details the oxidative coupling of 2-naphthol using iron(III) chloride in an aqueous medium, which is an efficient and environmentally conscious method.[1]

Methodology:

-

To a 250 mL round-bottom flask, add 2-naphthol (10.0 g, 69.4 mmol) and deionized water (100 mL).

-

In a separate beaker, prepare a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (18.75 g, 69.4 mmol) in deionized water (50 mL).

-

Heat the 2-naphthol suspension to 70-80 °C with vigorous stirring to form a fine slurry.

-

Add the FeCl₃ solution dropwise to the hot 2-naphthol slurry over a period of 30 minutes. The mixture will turn dark green.

-

Maintain the reaction at 80 °C with continued stirring for 4 hours.

-

Cool the mixture to room temperature. The crude product will precipitate as a greenish-brown solid.

-

Filter the solid using a Büchner funnel and wash thoroughly with deionized water (3 x 50 mL) to remove residual iron salts.

-

Dissolve the crude solid in 150 mL of ethyl acetate (B1210297) and transfer to a separatory funnel.

-

Wash the organic layer with 1 M HCl (2 x 75 mL) and then with brine (1 x 75 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting light-brown solid by recrystallization from hot toluene (B28343) to yield racemic BINOL as off-white crystals.

Stage 2: Resolution of Racemic (±)-BINOL

This protocol employs the classical resolution method using N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion complex with the (R)-enantiomer of BINOL.[2][3][4]

Methodology:

-

In a 500 mL flask equipped with a reflux condenser and magnetic stirrer, combine racemic (±)-BINOL (10.0 g, 34.9 mmol), N-benzylcinchonidinium chloride (8.2 g, 19.2 mmol, 0.55 equiv), and acetonitrile (125 mL).

-

Heat the mixture to reflux with stirring for 4 hours to ensure complete dissolution and complex formation. During this time, the (R)-BINOL complex will begin to crystallize.

-

Slowly cool the mixture to room temperature, then place it in an ice bath at 0 °C for 2 hours to maximize precipitation.

-

Filter the resulting white crystalline solid and wash it with cold acetonitrile (2 x 20 mL). The collected solid is the diastereomeric complex of (R)-BINOL. The filtrate contains the enriched (S)-BINOL and can be processed separately if desired.

-

To liberate the (R)-BINOL, suspend the crystalline complex in a mixture of ethyl acetate (100 mL) and 1 M aqueous HCl (100 mL).

-

Stir the biphasic mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield (R)-(+)-BINOL as a white solid. Verify enantiomeric excess (>99% ee) using chiral HPLC.

Stage 3: Synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine (BINAM)

This stage proceeds in two steps: activation of the hydroxyl groups to form a ditriflate, followed by a palladium-catalyzed amination.

Step 3a: Synthesis of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) ((R)-BINOL-ditriflate)

This procedure converts the phenolic hydroxyl groups into excellent leaving groups (triflates) for the subsequent C-N coupling reaction.[5]

Methodology:

-

To an oven-dried 100 mL flask under a nitrogen atmosphere, add (R)-(+)-BINOL (5.0 g, 17.5 mmol).

-

Add anhydrous dichloromethane (B109758) (35 mL) followed by anhydrous pyridine (4.2 mL, 52.5 mmol, 3.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (6.5 mL, 38.5 mmol, 2.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Add hexane (B92381) (35 mL) to the reaction mixture and filter it through a short plug of silica (B1680970) gel (approx. 30 g) in a sintered glass funnel.

-

Wash the silica gel plug with a 1:1 mixture of hexane/dichloromethane (120 mL).

-

Combine the filtrates and concentrate under reduced pressure to afford the (R)-BINOL-ditriflate as a white solid.

Step 3b: Synthesis of (R)-(+)-BINAM via Buchwald-Hartwig Amination

This protocol uses a palladium catalyst and an ammonia equivalent to displace the triflate groups and form the diamine. The use of lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate is a well-established method.[6]

Methodology:

-

To an oven-dried Schlenk flask under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (160 mg, 0.175 mmol, 2 mol% Pd), and a suitable phosphine (B1218219) ligand such as Xantphos (202 mg, 0.35 mmol, 4 mol%).

-

Add anhydrous, degassed toluene (50 mL) via cannula.

-

Add the (R)-BINOL-ditriflate (4.8 g, 8.73 mmol) and lithium bis(trimethylsilyl)amide (LiHMDS) (3.22 g, 19.2 mmol, 2.2 equiv).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 3 M aqueous HCl (30 mL). This step hydrolyzes the N-silyl groups.

-

Stir the mixture for 1 hour, then neutralize with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (R)-(+)-BINAM as a white to pale yellow solid.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis.

Table 1: Summary of Yields and Purity for the Synthesis of (R)-(+)-BINAM

| Step | Product | Starting Material | Typical Yield (%) | Purity/ee (%) | Reference(s) |

|---|---|---|---|---|---|

| 1 | Racemic (±)-BINOL | 2-Naphthol | 85 - 95% | N/A | [1] |

| 2 | (R)-(+)-BINOL | Racemic (±)-BINOL | 85 - 88% (recovery) | >99% ee | [2][3][4] |

| 3a | (R)-BINOL-ditriflate | (R)-(+)-BINOL | ~94% | >99% ee (retained) | [5] |

| 3b | (R)-(+)-BINAM | (R)-BINOL-ditriflate | 70 - 85% (estimated) | >99% ee (retained) | N/A |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |

|---|---|---|---|---|

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | N/A |

| (±)-BINOL | C₂₀H₁₄O₂ | 286.32 | 208-211 | N/A |

| (R)-(+)-BINOL | C₂₀H₁₄O₂ | 286.32 | 208-211 | +34° (c=1, THF) |

| (R)-(+)-BINAM | C₂₀H₁₆N₂ | 284.36 | 193-195 | +158° (c=1, THF) |

References

- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,1'-Binaphthyl-2,2'-diamine (BINAM)

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols for this compound (BINAM), a cornerstone of modern asymmetric synthesis.

Core Chemical Properties

This compound, often referred to as BINAM, is an organic compound that has found extensive use as a chiral ligand and organocatalyst.[1][2][3] Its unique structural features are pivotal to its function in enantioselective transformations.[2][4]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of BINAM. Data is provided for the racemic mixture and the individual enantiomers where applicable.

| Property | Value |

| IUPAC Name | [1,1'-Binaphthalene]-2,2'-diamine[5] |

| Synonyms | 2,2'-Diamino-1,1'-binaphthyl, DABN[4][5] |

| Molecular Formula | C₂₀H₁₆N₂[4][6] |

| Molecular Weight | 284.35 g/mol [6] |

| Appearance | Off-white to beige-pink powder or white solid[4][6] |

| Melting Point | 240-244 °C[6] |

| CAS Number | Racemic: 4488-22-6[5][6]--INVALID-LINK----INVALID-LINK---(+): 18741-85-0[4]--INVALID-LINK----INVALID-LINK---(-): 18531-95-8[7] |

| Optical Rotation | (R)-(+)-BINAM: [α]²⁰/D +157° (c = 1 in pyridine)--INVALID-LINK----INVALID-LINK---(+)-BINAM: [α]²⁵/D +156 ± 0.5° (c = 1.0 in pyridine)[4] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Raman spectra have been reported and analyzed using density functional theory (DFT) calculations.[8][9] Key ¹H NMR shifts are observed in the aromatic region.[10] |

| InChI Key | DDAPSNKEOHDLKB-UHFFFAOYSA-N |

Molecular Structure and Atropisomerism

The defining structural feature of BINAM is its axial chirality, which arises from hindered rotation around the single bond connecting the two naphthalene (B1677914) rings.[11] This phenomenon is known as atropisomerism, and the resulting stereoisomers are called atropisomers.[12]

-

Chirality : The steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthalene rings prevents free rotation, locking the molecule into one of two stable, non-superimposable, mirror-image conformations. These are designated as (R)- and (S)-enantiomers.[11]

-

Optical Stability : The energy barrier to racemization for binaphthyl derivatives is high, making the enantiomers optically stable at room temperature.[13] For instance, the related compound BINOL has a racemization half-life of millions of years at room temperature.[12] BINAM itself shows minimal racemization even at temperatures up to 210°C.[13]

Experimental Protocols

BINAM serves as a versatile precursor for a wide range of chiral ligands and catalysts used in asymmetric synthesis.[2][4] Key experimental procedures include its synthesis and the resolution of its enantiomers.

Synthesis of Racemic BINAM

A common and practical method for synthesizing racemic BINAM is the oxidative coupling of 2-naphthylamine (B18577).

Methodology: Oxidative Coupling

-

Reactant Preparation : 2-naphthylamine is used as the starting material.

-

Oxidizing Agent : A copper(II) salt, such as copper(II) chloride (CuCl₂), is frequently employed as the oxidizing agent. The reaction can be facilitated by the presence of an amine base like benzylamine.[14]

-

Reaction Conditions : The oxidative coupling is typically carried out in a suitable solvent at room temperature or with gentle heating.[14] An alternative, sustainable approach involves the electrochemical anodic homocoupling of 2-naphthylamines, which can provide excellent yields with H₂ as the only byproduct.[15]

-

Work-up and Purification : After the reaction is complete, the resulting complex is decomposed, often with aqueous ammonia. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure racemic this compound.[14][15]

Resolution of Racemic BINAM

Obtaining enantiomerically pure BINAM is crucial for its application in asymmetric catalysis. Kinetic resolution is a highly effective strategy.

Methodology: Chiral Calcium Phosphate-Catalyzed Acylation

This method achieves kinetic resolution by selectively acylating one enantiomer of a BINAM derivative at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product.[3]

-

Catalyst System : A chiral calcium phosphate (B84403) catalyst is used in conjunction with a base, such as 4-morpholinopyridine.[3]

-

Acylating Agent : An anhydride, for example, isobutyric anhydride, serves as the acylating agent.[3]

-

Reaction : Racemic BINAM (or its derivative) is dissolved in a suitable solvent. The catalyst, base, and acylating agent are added, and the reaction is stirred until approximately 50% conversion is achieved.

-

Separation : The reaction mixture contains the faster-reacting mono-acylated enantiomer and the slower-reacting unreacted enantiomer. These two compounds can be separated using standard chromatographic techniques.

-

Hydrolysis : The separated mono-acylated BINAM can be hydrolyzed under acidic conditions to regenerate the pure enantiomer of the diamine, making both enantiomers accessible.[3]

Applications in Asymmetric Catalysis and Drug Development

BINAM and its derivatives are invaluable in chemical synthesis. They serve as chiral ligands for a multitude of metal-catalyzed enantioselective reactions, including hydrogenations, Diels-Alder reactions, and aldol (B89426) reactions.[1][6][14][16] The well-defined chiral pocket created by the binaphthyl scaffold effectively controls the stereochemical outcome of these transformations.

Furthermore, recent studies have uncovered the biological activity of BINAM derivatives. For instance, (R)-BINAM has been identified as a moderately potent spindle poison that induces apoptosis in cancer cells by disrupting microtubule polymerization, whereas (S)-BINAM is inactive.[12][17] This enantioselective cytotoxicity highlights the potential of the BINAM scaffold in the design of novel therapeutic agents and provides a compelling subject for structure-activity relationship (SAR) studies in drug development.[17]

References

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. (+-)-1,1'-Binaphthyl-2,2'-diamine | C20H16N2 | CID 20571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4488-22-6 [chemicalbook.com]

- 7. (S)-(-)-2,2'-Diamino-1,1'-binaphthalene | 18531-95-8 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Experimental and Density Functional Theory Calculation Studies on Raman and Infrared Spectra of this compound [cjcp.ustc.edu.cn]

- 10. 1,1'-BINAPHTHYL(604-53-5) 1H NMR spectrum [chemicalbook.com]

- 11. Buy [1,1'-Binaphthalene]-2,2'-diamine | 4488-22-6 [smolecule.com]

- 12. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Axial Chirality in Diamine Ligands

An In-depth Technical Guide to Axially Chiral Diamine Ligands in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Axially chiral compounds, or atropisomers, represent a unique class of stereoisomers resulting from restricted rotation around a single bond.[1][2] This structural motif is prevalent in natural products, pharmaceuticals, and, most notably, in privileged ligands for asymmetric catalysis.[3][4] Among these, axially chiral diamines have emerged as powerful tools, offering robust frameworks for inducing stereoselectivity in a wide range of chemical transformations.[1] Their C₂-symmetric or unsymmetric backbones, typically based on biaryl scaffolds, create a well-defined and sterically constrained chiral environment around a metal center or as an organocatalyst, enabling high levels of enantiocontrol.

The quintessential example is 1,1'-Binaphthyl-2,2'-diamine (BINAM), which, along with its derivatives, has found extensive applications in metal catalysis, organocatalysis, and even photocatalysis.[5][6] The utility of these ligands stems from their rigid and predictable coordination to metal centers, which effectively translates the ligand's chiral information to the substrate during the catalytic cycle. This guide provides a comprehensive overview of the synthesis, classification, and application of these pivotal ligands in modern asymmetric synthesis.

Classification of Axially Chiral Diamine Ligands

Axially chiral diamine ligands are primarily categorized based on their stereogenic axis. The most prominent class is built upon biaryl scaffolds, where rotation is hindered between two aromatic rings.

-

C-C Axis (Biaryl Diamines): This is the most established class, exemplified by this compound (BINAM) and its derivatives. The chirality arises from the hindered rotation around the C1-C1' bond of the naphthalene (B1677914) rings.[1]

-

C-N Axis (Heterobiaryl Diamines): In recent years, significant progress has been made in the synthesis of atropisomers with a C-N chiral axis, such as those found in N-aryl indoles or quinazolinones.[7][8][9] These structures are of growing importance in medicinal chemistry and as ligands.

-

N-N Axis: Atropisomerism can also occur around a nitrogen-nitrogen bond, leading to axially chiral bi-heterocycles like bipyrroles.[10] The synthesis and application of these ligands are an emerging area of research.

Synthesis of Axially Chiral Diamine Ligands

The synthesis of enantiopure axially chiral diamines is a critical challenge. Key strategies include classical resolution of racemic mixtures, asymmetric synthesis via catalytic methods, and kinetic resolution.

A. Synthesis of (R)-BINAM via Resolution

One of the most common methods for obtaining enantiopure BINAM is through the resolution of a racemic mixture using a chiral resolving agent, such as a derivative of tartaric acid. The general procedure involves the formation of diastereomeric salts, which can be separated by fractional crystallization, followed by liberation of the free diamine.

B. Asymmetric Synthesis via Oxidative Coupling

More advanced methods focus on the direct asymmetric synthesis. For instance, copper-catalyzed oxidative coupling of 2-naphthylamine (B18577) derivatives can produce BINAM derivatives.[11] The use of a chiral ligand in conjunction with a copper catalyst can induce enantioselectivity in the C-C bond formation.[11] Similarly, iron-catalyzed asymmetric oxidative coupling using a chiral Brønsted acid co-catalyst has been demonstrated for N-arylated 2-aminonaphthalenes.

Applications in Asymmetric Synthesis

Axially chiral diamine ligands are versatile and have been successfully applied in a multitude of enantioselective transformations. Their primary role is to form a chiral complex with a metal (e.g., Ruthenium, Rhodium, Copper, Palladium), which then catalyzes the reaction.

Asymmetric Hydrogenation and Transfer Hydrogenation

Enantioselective hydrogenation is a cornerstone of asymmetric catalysis, and chiral diamines are key ligands.[12][13] The Noyori-Ikariya catalyst, featuring a Ru(II) center and an N-tosylated diamine ligand (e.g., TsDPEN), is a benchmark for the asymmetric transfer hydrogenation of ketones to chiral alcohols.[14][15]

Asymmetric C-C Bond Forming Reactions

Chiral diamine ligands enable a variety of enantioselective C-C bond-forming reactions, which are fundamental in constructing complex molecular skeletons.

-

Mannich Reaction: The direct asymmetric Mannich reaction, which forms a β-amino carbonyl compound, can be catalyzed by axially chiral diamines. For example, reactions between aldehydes and N-Boc-protected imines have shown good yields and high enantioselectivity.[1]

-

Aldol (B89426) Reaction: BINAM-prolinamide derivatives have proven to be highly efficient organocatalysts for the asymmetric aldol reaction between ketones and isatins, yielding 3-alkyl-3-hydroxy-2-oxoindoles with excellent diastereo- and enantioselectivity.[16]

-

Conjugate Addition: The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitro-olefins can be catalyzed by bifunctional thioureas derived from chiral diamines, affording the adducts in high yields and enantiomeric excesses.[17]

-

Reductive Coupling: Copper-catalyzed reductive couplings of azadienes with imines, using a chiral phosphine (B1218219) ligand, can produce anti-1,2-diamines with exceptional diastereoselectivity and enantioselectivity (>95:5 er).[18]

Data Summary of Representative Applications

| Reaction Type | Catalyst/Ligand System | Substrates | Yield (%) | ee (%) / er | Ref. |

| Aldol Reaction | (Ra)-BINAM-l-(bis)prolinamide | Cyclohexanone + Isatin | Good | 90 | [16] |

| Aldol Reaction | (Ra)-BINAM-l-(bis)prolinamide | α-Methoxyacetone + Isatin | Good | 97 | [16] |

| Mannich Reaction | Axially Chiral Diamine (Organocatalyst) | Acetaldehyde + N-Boc-imines | Good | High | [1] |

| Reductive Coupling | (Ph-BPE)Cu–H | Azadiene + Aryl/Alkyl Ketimines | 84-92 | >98:2 | [18] |

| C-N Cross-Coupling | Pd(OAc)₂ / (S)-BINAP | Enamine + Aryl Bromide | 81-94 | 94-95 | [8] |

| Oxidative Coupling | Naphthylpyridyl-Cu(II) / O₂ | 2-Naphthylamines | up to 84 | N/A (racemic) | [11] |

Mechanism of Asymmetric Induction

The ability of a chiral ligand to induce enantioselectivity lies in its capacity to create energetically distinct pathways for the formation of the two possible product enantiomers. This is known as asymmetric induction.[19][20]

In a metal-catalyzed reaction, the axially chiral diamine coordinates to the metal center, forming a rigid, C₂-symmetric or dissymmetric complex. This complex possesses a defined three-dimensional chiral pocket. The prochiral substrate coordinates to the metal within this pocket in a way that minimizes steric hindrance. This preferential binding orientation dictates the face of the substrate that is accessible for the subsequent chemical transformation (e.g., hydride attack in hydrogenation or nucleophilic attack in a C-C coupling), leading to the preferential formation of one enantiomer over the other.

Experimental Protocols

Providing detailed, reproducible experimental procedures is crucial for researchers. Below are representative protocols for the synthesis of a chiral diamine ligand and its application in an asymmetric reaction.

Protocol 1: Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane

This protocol is adapted from a reported procedure for synthesizing a DMPEDA-type ligand, effective in nickel-catalyzed cross-coupling reactions.[21]

Materials:

-

(1R,2R)-1,2-bis(2-methylphenyl)-1,2-diaminoethane

-

Paraformaldehyde

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

2 M Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of (1R,2R)-1,2-bis(2-methylphenyl)-1,2-diaminoethane (1.0 equiv) in methanol (0.2 M) at 0 °C, add paraformaldehyde (4.0 equiv).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add sodium borohydride (4.0 equiv) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Add diethyl ether (50 mL) to the reaction mixture. Extract the diamine product with 1 M HCl (3 x 10 mL).

-

Wash the combined aqueous phase with Et₂O (10 mL).

-

Basify the aqueous phase with a 2 M NaOH solution (approx. 40 mL) until a yellow suspension is formed.

-

Extract the product with Et₂O (3 x 20 mL).

-

Combine the organic layers, wash with water (30 mL) and saturated aqueous NaCl (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This generalized protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation.

Materials:

-

[RuCl₂(p-cymene)]₂ (0.005 equiv)

-

(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.01 equiv)

-

Formic acid/triethylamine azeotropic mixture (5:2 ratio)

-

Acetophenone (1.0 equiv)

-

Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), charge a Schlenk flask with [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN.

-

Add anhydrous solvent and stir for 10 minutes at room temperature to form the pre-catalyst.

-

Add the formic acid/triethylamine mixture (acting as the hydride source) and stir for another 10 minutes.

-

Add the substrate, acetophenone, to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., 30 °C) and monitor by TLC or GC until completion (typically 12-24 hours).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the chiral 1-phenylethanol.

-

Determine the enantiomeric excess (ee%) of the product using chiral HPLC.

Conclusion and Future Outlook

Axially chiral diamine ligands are indispensable tools in the field of asymmetric synthesis. The foundational success of BINAM has paved the way for the development of a diverse range of atropisomeric ligands, including those with C-N and N-N chiral axes.[8][10] These ligands have enabled the efficient and highly selective synthesis of chiral molecules critical to the pharmaceutical and materials science industries.

Future research will likely focus on the design of novel ligand scaffolds with enhanced catalytic activity and broader substrate scope. The development of catalysts that operate under greener, more sustainable conditions—such as in water or under solvent-free conditions—is a key objective.[22] Furthermore, the application of these ligands in emerging areas like photoredox catalysis and the synthesis of complex, multi-axis atropisomers will continue to expand the frontiers of asymmetric synthesis.[4]

References

- 1. ijrar.com [ijrar.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Construction of axially chiral molecules enabled by photoinduced enantioselective reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Page loading... [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 20. Assymetric Induction [www2.chemistry.msu.edu]

- 21. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

The Versatility of BINAM: A Comprehensive Guide to its Application as a Chiral Ligand Building Block

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, driven by the design and synthesis of effective chiral ligands, stands as one of the most elegant and efficient strategies to achieve this goal. Among the privileged scaffolds for chiral ligand development, 1,1'-binaphthyl-2,2'-diamine (BINAM) has emerged as a remarkably versatile and powerful building block. Its axial chirality, stemming from restricted rotation around the C1-C1' bond, provides a well-defined and tunable chiral environment for a vast array of metal-catalyzed and organocatalytic transformations. This technical guide provides an in-depth exploration of BINAM's role in the synthesis of diverse chiral ligands and their applications in asymmetric catalysis, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

From a Chiral Backbone to a Diverse Ligand Family

The foundational strength of BINAM lies in its two primary amine functionalities, which serve as convenient handles for derivatization. This allows for the rational design and synthesis of a wide spectrum of chiral ligands, each with unique steric and electronic properties tailored for specific catalytic applications. The primary classes of BINAM-derived ligands include N-heterocyclic carbenes (NHCs), phosphoric acids, phosphoramidites, N,N'-dioxides, and Schiff bases.

The general synthetic approach to these diverse ligand families originating from a common BINAM precursor is depicted below.

Caption: Synthetic pathways from BINAM to various classes of chiral ligands.

Performance of BINAM-Derived Ligands in Asymmetric Catalysis: A Quantitative Overview

The efficacy of BINAM-derived ligands is demonstrated across a multitude of asymmetric reactions. The following tables summarize the performance of different ligand classes in key transformations, providing a comparative snapshot of their catalytic prowess.

Table 1: BINAM-Derived N-Heterocyclic Carbene (NHC) Ligands in Asymmetric Hydrosilylation

| Substrate (Ketone) | Catalyst | Silane (B1218182) | Yield (%) | ee (%) | Reference |

| Acetophenone (B1666503) | (S)-BINAM-NHC-Rh(I) | Diphenylsilane | >99 | 12-13 | [1] |

| Acetophenone | (S)-BINAM-NHC-Ir(I) | Diphenylsilane | >99 | 50-60 | [1] |

| 3-Oxo-3-phenylpropionate | (R)-BINAM-di-NHC-Rh(I) | Triethylsilane | 95 | 92 | [2] |

| 3-Oxo-3-(4-methoxyphenyl)propionate | (R)-BINAM-di-NHC-Rh(I) | Triethylsilane | 96 | 94 | [2] |

| 3-Oxo-3-(4-chlorophenyl)propionate | (R)-BINAM-di-NHC-Rh(I) | Triethylsilane | 94 | 91 | [2] |

Table 2: BINAM-Derived Phosphoric Acids in Enantioselective α-Amination

| Carbonyl Substrate | Catalyst | Aryldiazonium Salt | Yield (%) | ee (%) | Reference |

| 1-Indanone (B140024) | (R)-BINAM-Phosphoric Acid | Benzenediazonium (B1195382) tetrafluoroborate (B81430) | 91 | 90 | [3] |

| 1-Tetralone | (R)-BINAM-Phosphoric Acid | Benzenediazonium tetrafluoroborate | 85 | 88 | [3] |

| Benzosuberone derivative | (R)-BINAM-Phosphoric Acid | 4-Methoxybenzenediazonium tetrafluoroborate | 78 | 96 | [4] |

| β-Ketoamide | (R)-BINAM-Phosphoric Acid | Benzenediazonium tetrafluoroborate | 91 | 90 | [4] |

Table 3: BINAM-Derived Phosphoramidite Ligands in Copper-Catalyzed Conjugate Addition

| Enone Substrate | Ligand | Organometallic Reagent | Yield (%) | ee (%) | Reference |

| Cyclohexenone | (S)-BINAM-Phosphoramidite | Diethylzinc | >95 | 98 | [5] |

| Cyclopentenone | (S)-BINAM-Phosphoramidite | Diethylzinc | >95 | 96 | [5] |

| Chalcone | (R)-BINAM-Phosphoramidite | Diethylzinc | 98 | 89 | [5] |

| 2-Cycloheptenone | (S)-BINAM-Phosphoramidite | Diethylzinc | >95 | 95 | [5] |

Table 4: BINAM-Derived Schiff Base Ligands in Asymmetric Diethylzinc Addition to Aldehydes

| Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |

| Benzaldehyde | (R)-BINAM-Schiff Base / Ti(OiPr)₄ | 95 | 92 | [6] |

| 4-Chlorobenzaldehyde | (R)-BINAM-Schiff Base / Ti(OiPr)₄ | 92 | 90 | [6] |

| 4-Methoxybenzaldehyde | (R)-BINAM-Schiff Base / Ti(OiPr)₄ | 96 | 94 | [6] |

| 2-Naphthaldehyde | (R)-BINAM-Schiff Base / Ti(OiPr)₄ | 93 | 91 | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key BINAM-derived ligands and their application in representative asymmetric catalytic reactions.

Synthesis of a (S)-BINAM-Derived Imidazolium Salt (NHC Precursor)

This protocol describes a two-step synthesis of a chiral imidazolium salt from (S)-BINAM, which serves as a precursor to N-heterocyclic carbene ligands.[1]

Step 1: Synthesis of (S)-N,N'-Di(imidazol-1-yl)-1,1'-binaphthyl

-

To a solution of (S)-BINAM (1.0 g, 3.52 mmol) in toluene (B28343) (50 mL) is added glyoxal (B1671930) (40% in water, 0.51 mL, 4.40 mmol) and paraformaldehyde (0.21 g, 7.04 mmol).

-

The mixture is heated to reflux with a Dean-Stark trap for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol = 20:1) to afford the diimidazole product as a white solid.

Step 2: Synthesis of the (S)-BINAM-Derived Bis(imidazolium) Salt

-

The diimidazole from Step 1 (0.5 g, 1.17 mmol) is dissolved in acetonitrile (B52724) (20 mL).

-

Methyl iodide (0.37 mL, 5.85 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the bis(imidazolium) salt as a white powder.

Asymmetric Hydrosilylation of a Ketone using a BINAM-NHC-Rh(I) Complex

This procedure details the in-situ generation of the active catalyst and its use in the asymmetric hydrosilylation of acetophenone.[1]

Catalyst Preparation and Hydrosilylation Reaction:

-

In a glovebox, [Rh(COD)Cl]₂ (4.9 mg, 0.01 mmol) and the (S)-BINAM-derived bis(imidazolium) salt (14.6 mg, 0.022 mmol) are placed in a Schlenk tube.

-

Anhydrous THF (4 mL) is added, and the mixture is stirred for 10 minutes.

-

Sodium tert-butoxide (4.2 mg, 0.044 mmol) is added, and the mixture is stirred for another 30 minutes at room temperature.

-

The reaction mixture is cooled to 0 °C, and acetophenone (120 mg, 1.0 mmol) is added.

-

Diphenylsilane (0.21 mL, 1.1 mmol) is added dropwise, and the reaction is stirred at 0 °C for 12 hours.

-

The reaction is quenched by the addition of 1 M HCl (2 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) = 10:1) to give the corresponding alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

The catalytic cycle for this reaction involves the oxidative addition of the silane to the Rh(I) center, followed by coordination of the ketone, migratory insertion of the carbonyl group into the Rh-H bond, and reductive elimination to release the silyl (B83357) ether product and regenerate the active catalyst.

Caption: A simplified catalytic cycle for the Rh-catalyzed hydrosilylation of a ketone.

Synthesis of a (R)-BINAM-Derived Phosphoric Acid

This protocol outlines the preparation of a chiral Brønsted acid catalyst from (R)-BINAM.[3]

-

To a solution of (R)-BINAM (1.0 g, 3.52 mmol) in dry pyridine (B92270) (20 mL) at 0 °C is added phosphorus oxychloride (0.36 mL, 3.87 mmol) dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

-

The mixture is poured into ice-water (100 mL) and acidified with concentrated HCl to pH 1.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is recrystallized from ethanol/water to afford the pure (R)-BINAM-derived phosphoric acid as a white solid.

Enantioselective α-Amination of an Indanone using a BINAM-Phosphoric Acid Catalyst

This procedure describes the use of a BINAM-derived phosphoric acid as an organocatalyst for the enantioselective α-amination of a carbonyl compound.[3]

-

To a solution of 1-indanone (132 mg, 1.0 mmol) and the (R)-BINAM-derived phosphoric acid (38 mg, 0.1 mmol) in toluene (5 mL) at room temperature is added benzenediazonium tetrafluoroborate (212 mg, 1.1 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 5:1) to yield the α-amino indanone derivative. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

This compound (BINAM) has proven to be an exceptionally valuable and versatile scaffold for the development of a wide range of chiral ligands. The ease of its derivatization into various ligand classes, including N-heterocyclic carbenes, phosphoric acids, phosphoramidites, and Schiff bases, has provided chemists with a powerful toolkit for asymmetric catalysis. The high enantioselectivities achieved in a variety of transformations underscore the effectiveness of the chiral environment created by the BINAM backbone. The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to synthesize and apply these powerful catalysts in their own work. As the demand for enantiomerically pure molecules continues to grow, the importance of BINAM as a core building block for chiral ligand design is certain to expand even further, paving the way for new and more efficient asymmetric catalytic methodologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. eurekaselect.com [eurekaselect.com]

Chiral Recognition of Amino Acids Using BINAM Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of chirality is fundamental to biological systems, where the stereochemistry of molecules dictates their function. Amino acids, the building blocks of proteins, exist predominantly as L-enantiomers in nature. The ability to distinguish between the enantiomers of amino acids is of paramount importance in fields ranging from pharmacology and drug development to materials science and diagnostics. Among the various synthetic chiral selectors, derivatives of 1,1'-binaphthyl-2,2'-diamine (BINAM) have emerged as a versatile and powerful class of molecules for the enantioselective recognition of amino acids. Their axial chirality, conformational rigidity, and the presence of two reactive amino groups provide a unique scaffold for creating highly selective and sensitive sensors.

This technical guide provides an in-depth overview of the core principles, experimental methodologies, and applications of BINAM derivatives in the chiral recognition of amino acids. It is designed to serve as a comprehensive resource for researchers and professionals working in areas where precise enantiomeric discrimination is critical.

Core Concepts in BINAM-Based Chiral Recognition

The chiral recognition capabilities of BINAM derivatives stem from their well-defined three-dimensional structure. The two naphthyl rings are twisted around the C1-C1' bond, creating a chiral pocket. The amino groups at the 2 and 2' positions can be readily functionalized with various recognition moieties, such as fluorophores, chromophores, or binding groups, to enhance selectivity and provide a detectable signal upon interaction with a chiral guest molecule.

The primary mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the chiral BINAM host and the enantiomers of the amino acid guest. The stability of these complexes differs due to steric and electronic interactions, leading to a measurable difference in the analytical signal. The key interactions that contribute to this discrimination include:

-

Hydrogen Bonding: The amino and amide groups on the BINAM derivative can form hydrogen bonds with the carboxyl and amino groups of the amino acid.

-

π-π Stacking: The aromatic naphthyl rings of the BINAM scaffold can engage in π-π stacking interactions with aromatic side chains of amino acids like phenylalanine and tryptophan.

-

Steric Hindrance: The bulky substituents on the BINAM derivative can create steric hindrance that favors the binding of one enantiomer over the other.

-

Covalent Bonding: In some cases, a covalent bond can be formed between the BINAM derivative and the amino acid, leading to a strong and highly selective recognition event.

Key BINAM Derivatives and Their Applications in Amino Acid Recognition

Several BINAM derivatives have been synthesized and evaluated for their ability to recognize different amino acids. The majority of research has focused on the development of fluorescent sensors due to their high sensitivity and potential for real-time analysis.

Fluorescent Recognition of Lysine (B10760008)

A significant body of work has been dedicated to the development of BINAM-based fluorescent probes for the enantioselective recognition of lysine.[1][2] One notable example involves BINAM derivatives functionalized with pentafluorobenzoyl groups.[1] These probes exhibit a significant fluorescence enhancement upon reaction with L-lysine, while showing a much weaker response to D-lysine.

The proposed mechanism for this recognition involves a nucleophilic aromatic substitution reaction where the ε-amino group of lysine displaces the para-fluorine atom of the pentafluorobenzoyl moiety.[1] This reaction is highly stereoselective, with the L-enantiomer reacting much more readily than the D-enantiomer.

Recognition of Other Amino Acids

While lysine has been a primary target, research has also explored the use of BINAM derivatives for the recognition of other amino acids, including tryptophan and phenylalanine.[3][4] For instance, unmodified BINAM has been shown to exhibit some ability to recognize tryptophan enantiomers.[3][4] Furthermore, chiral polymers based on BINAM have been developed for the detection of phenylalanine.[3][4] However, detailed quantitative data and experimental protocols for these applications are less prevalent in the literature compared to lysine.

Quantitative Data Summary

The following tables summarize the quantitative data available for the chiral recognition of amino acids using BINAM derivatives. The data is primarily focused on fluorescent sensors for lysine, reflecting the current state of published research.

Table 1: Enantioselective Recognition of Lysine by Pentafluorobenzoyl-functionalized BINAM Derivatives

| BINAM Derivative | Analyte | Enantiomeric Fluorescence Enhancement Ratio (ef) | Limit of Detection (LOD) (M) | Reference |

| (L,R)-1 | L-Lysine | 15.29 | 5.98 x 10⁻⁶ | [1] |

| (D,R)-1 | L-Lysine | 9.99 | - | [1] |

| (L,S)-1 | L-Lysine | 10.43 | - | [1] |

| (D,S)-1 | L-Lysine | 9.12 | - | [1] |

ef = (I_L - I_0) / (I_D - I_0), where I_L and I_D are the fluorescence intensities in the presence of L- and D-amino acids, and I_0 is the initial fluorescence intensity of the probe.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and application of BINAM derivatives for chiral amino acid recognition.

Synthesis of a Pentafluorobenzoyl-functionalized BINAM Derivative for Lysine Recognition

This protocol describes the synthesis of a representative BINAM-based fluorescent probe for the chiral recognition of L-lysine.[1]

Materials:

-

(R)-1,1'-Binaphthyl-2,2'-diamine ((R)-BINAM)

-

2,3,4,5,6-Pentafluorobenzoyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Deionized water

-

Silica (B1680970) gel for column chromatography

-

DCM/MeOH (50:1) eluent

Procedure:

-

Dissolve (R)-BINAM (284 mg, 1 mmol) in 30 mL of DCM in a round-bottom flask.

-

Add triethylamine (200 μL, 1.5 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2,3,4,5,6-pentafluorobenzoyl chloride (230 mg, 1 mmol) dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, wash the mixture three times with 20 mL of deionized water.

-

Separate the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/MeOH (50:1) eluent.

-

Remove the solvent from the purified fraction under reduced pressure to obtain the final product as a white powder.

Fluorescence Titration for Chiral Recognition

This protocol outlines the general procedure for evaluating the chiral recognition ability of a BINAM-based fluorescent probe.[1]

Materials:

-

BINAM-based fluorescent probe

-

L- and D-amino acid solutions of known concentration

-

Ethanol (B145695) (EtOH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare a stock solution of the BINAM probe (e.g., 2.0 mM in ethanol).

-

Prepare stock solutions of the L- and D-amino acids (e.g., 200 mM in deionized water).

-

For the fluorescence measurement, dilute the probe stock solution in a PBS buffer (pH = 7.4) containing 1% ethanol to a final concentration of 0.02 mM.

-

Record the initial fluorescence spectrum of the probe solution (excitation at 365 nm).

-

Add a specific concentration of the amino acid (e.g., 2 mM final concentration) to the probe solution.

-

Allow the solution to incubate for a set time (e.g., 30 minutes) at room temperature.

-

Record the fluorescence spectrum of the probe-amino acid mixture.

-

Repeat steps 5-7 for both the L- and D-enantiomers of the amino acid.

-

Calculate the fluorescence enhancement ratio (I/I₀) and the enantiomeric fluorescence enhancement ratio (ef) to quantify the recognition ability.

¹⁹F NMR Spectroscopy for Mechanistic Studies

This protocol describes the use of ¹⁹F NMR to investigate the interaction between a fluorine-containing BINAM probe and an amino acid.[1]

Materials:

-

Fluorinated BINAM probe

-

L- and D-amino acid

-

DMSO-d₆

-

D₂O

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Dissolve the fluorinated BINAM probe in a mixture of DMSO-d₆ and D₂O (e.g., 3:1 v/v).

-

Acquire a ¹⁹F NMR spectrum of the probe solution.

-

Add increasing equivalents of the L-amino acid to the NMR tube (e.g., 0, 1, 5, 10, 20 equivalents).

-

Acquire a ¹⁹F NMR spectrum after each addition.

-

Monitor the changes in the chemical shifts and intensities of the fluorine signals to observe the interaction.

-

Repeat the titration with the D-amino acid for comparison.

Recognition Mechanisms and Signaling Pathways

The interaction between a BINAM derivative and an amino acid can be visualized as a signaling pathway, where the binding event leads to a measurable output.

Nucleophilic Substitution Pathway for Lysine Recognition

In the case of the pentafluorobenzoyl-functionalized BINAM probe and lysine, the recognition process can be depicted as a direct reaction pathway.

Caption: Nucleophilic substitution pathway for L-lysine recognition.

General Host-Guest Interaction Pathway

For non-covalent interactions, the pathway involves the formation of a transient diastereomeric complex.

Caption: Host-guest complexation model for chiral recognition.

Experimental Workflow

The general workflow for developing and evaluating a BINAM-based chiral sensor for amino acids is outlined below.

Caption: Workflow for BINAM-based chiral sensor development.

Conclusion and Future Outlook

BINAM derivatives have proven to be a highly effective and adaptable platform for the chiral recognition of amino acids. The ease of functionalization of the BINAM scaffold allows for the rational design of sensors with high selectivity and sensitivity for specific amino acid targets. While significant progress has been made, particularly in the development of fluorescent probes for lysine, there are several promising avenues for future research.

The development of BINAM-based sensors for a broader range of amino acids remains a key challenge. Future work should focus on creating libraries of BINAM derivatives with diverse recognition motifs to screen against a wider variety of amino acid targets. Additionally, the application of BINAM derivatives as chiral selectors in chromatographic techniques, such as HPLC, is an area that warrants further exploration for the preparative separation of amino acid enantiomers.

Furthermore, a deeper understanding of the underlying recognition mechanisms through a combination of advanced spectroscopic techniques and computational modeling will be crucial for the design of next-generation BINAM-based sensors with even higher performance. The continued development of these powerful molecular tools holds great promise for advancing our ability to analyze and manipulate chiral molecules in a wide range of scientific and technological applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Advent of BINAM-Based Catalysts: A Technical Guide to Their Discovery, Development, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds remains a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences sectors. The development of effective chiral catalysts is paramount to achieving this goal. Among the privileged scaffolds for chiral ligands and catalysts, 1,1'-binaphthyl-2,2'-diamine (BINAM) has emerged as a versatile and powerful building block. This technical guide provides an in-depth exploration of the discovery, development, and application of BINAM-based catalysts in asymmetric synthesis, offering a comprehensive resource for researchers in the field.

The Discovery and Significance of the BINAM Scaffold

The utility of axially chiral biaryl compounds in asymmetric catalysis was firmly established with the success of ligands like BINAP. Building on this foundation, BINAM presented an attractive C₂-symmetric diamine scaffold. Its rigid binaphthyl backbone imparts a well-defined chiral environment, crucial for inducing high stereoselectivity in chemical transformations. The two amino groups provide versatile handles for derivatization, enabling the synthesis of a wide array of chiral ligands and organocatalysts.

Synthesis of Enantiomerically Pure BINAM

The preparation of enantiomerically pure (R)- or (S)-BINAM is the critical starting point for the development of any BINAM-based catalyst. A common and effective method involves the resolution of racemic BINAM.

Experimental Protocol: Synthesis and Resolution of Racemic BINAM

Step 1: Oxidative Coupling of 2-Naphthylamine (B18577).

A solution of 2-naphthylamine in a suitable solvent is treated with a copper(II) salt, such as copper(II) chloride, to effect an oxidative coupling, yielding racemic this compound (rac-BINAM).

Step 2: Resolution of rac-BINAM.

The resolution of racemic BINAM is typically achieved by fractional crystallization of its diastereomeric salts formed with a chiral resolving agent, such as (+)-tartaric acid.

-

Salt Formation: A solution of rac-BINAM in a suitable solvent (e.g., methanol) is treated with a solution of (+)-tartaric acid.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble diastereomeric salt, for instance, the (R)-BINAM-(+)-tartrate, will crystallize out of the solution upon cooling.

-

Isolation and Liberation of the Free Amine: The crystalline diastereomeric salt is collected by filtration. The enantiomerically enriched BINAM is then liberated by treatment with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid, followed by extraction with an organic solvent.

The enantiomeric excess (ee) of the resolved BINAM is determined by chiral High-Performance Liquid Chromatography (HPLC).

Key Classes of BINAM-Based Catalysts and Their Applications

The versatility of the BINAM scaffold has led to the development of several distinct classes of highly effective asymmetric catalysts.

BINAM-Derived Phosphoric Acids

Chiral phosphoric acids (CPAs) derived from BINAM have proven to be exceptional Brønsted acid catalysts for a wide range of enantioselective transformations. The general structure involves the two amino groups of BINAM forming a cyclic phosphate (B84403) ester.

Logical Development of BINAM-Phosphoric Acid Catalysts

Caption: Logical workflow for the development of BINAM-based phosphoric acid catalysts.

Application: Enantioselective α-Amination of Carbonyl Compounds

BINAM-derived phosphoric acids have been successfully employed in the enantioselective α-amination of carbonyl compounds, providing a direct route to chiral α-amino ketones.[1]

Quantitative Data: BINAM-Phosphoric Acid Catalyzed α-Amination

| Entry | Substrate | Catalyst (mol%) | Solvent | Base | Yield (%) | ee (%) |

| 1 | Indanone derivative | (R)-TRIP (5) | Toluene | Na₂HPO₄ | 95 | 90 |

| 2 | 1-Tetralone | (R)-TRIP (5) | MTBE | Na₂HPO₄ | 88 | 85 |

| 3 | 4-Phenylcyclohexanone | (R)-STRIP (10) | Cyclohexane | K₂CO₃ | 91 | 92 |

Experimental Protocol: General Procedure for α-Amination

To a solution of the ketone (1.0 equiv) and the BINAM-derived phosphoric acid catalyst (5-10 mol%) in the specified solvent at room temperature is added the base (2.0 equiv). The mixture is stirred for 10 minutes before the addition of the aminating agent (e.g., di-tert-butyl azodicarboxylate, 1.2 equiv). The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

BINAM-Derived N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for transition metal catalysis. Chiral NHC ligands derived from BINAM have been synthesized and successfully applied in various asymmetric transformations, particularly in rhodium- and iridium-catalyzed reactions.

Catalytic Cycle: BINAM-NHC-Rh Catalyzed Asymmetric Hydrosilylation

Caption: Catalytic cycle for the BINAM-NHC-Rh catalyzed asymmetric hydrosilylation of ketones.

Application: Asymmetric Hydrosilylation of Ketones

BINAM-NHC-rhodium complexes are effective catalysts for the asymmetric hydrosilylation of ketones, affording chiral secondary alcohols with high enantioselectivity.

Quantitative Data: BINAM-NHC-Rh Catalyzed Hydrosilylation of Acetophenone

| Entry | Ligand | Silane | Temperature (°C) | Yield (%) | ee (%) |

| 1 | (S)-BINAM-derived bis-benzimidazole | Ph₂SiH₂ | 25 | 92 | 85 |

| 2 | (S)-BINAM-derived imidazolium (B1220033) salt | (EtO)₃SiH | 0 | 88 | 78 |

| 3 | (R)-BINAM-derived triazolium salt | HSiMe(OSiMe₃)₂ | 25 | 95 | 91 |

Experimental Protocol: General Procedure for Asymmetric Hydrosilylation

In a glovebox, a solution of the BINAM-NHC-rhodium precursor and the ketone (1.0 equiv) in an anhydrous solvent (e.g., THF) is prepared. The silane (1.2 equiv) is added dropwise at the specified temperature. The reaction is stirred until the ketone is fully consumed (monitored by GC or TLC). The reaction is quenched, and the silyl ether product is hydrolyzed to the corresponding alcohol. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

BINAM-Derived Prolinamides

Combining the chirality of BINAM with that of proline, BINAM-prolinamide organocatalysts have been developed and demonstrated to be highly effective in asymmetric aldol (B89426) reactions. These bifunctional catalysts utilize the BINAM backbone for steric control and the prolinamide moiety for enamine formation and activation.

Reaction Mechanism: BINAM-Prolinamide Catalyzed Aldol Reaction

Caption: Proposed mechanism for the BINAM-prolinamide catalyzed asymmetric aldol reaction.

Application: Direct Asymmetric Aldol Reaction

(S)-BINAM-L-prolinamide has been shown to be a highly efficient catalyst for the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with excellent diastereo- and enantioselectivity.

Quantitative Data: (S)-BINAM-L-Prolinamide Catalyzed Aldol Reaction

| Entry | Ketone | Aldehyde | Yield (%) | dr (syn/anti) | ee (syn) (%) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 98 | >95:5 | 99 |

| 2 | Acetone | Benzaldehyde | 85 | - | 92 |

| 3 | Cyclopentanone | 2-Naphthaldehyde | 92 | 90:10 | 97 |

Experimental Protocol: General Procedure for Asymmetric Aldol Reaction

To a mixture of the aldehyde (1.0 equiv) and the (S)-BINAM-L-prolinamide catalyst (1-10 mol%) is added the ketone (2-10 equiv) at the specified temperature. The reaction is stirred until the aldehyde is consumed (monitored by TLC). The reaction mixture is then directly purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

BINAM-Copper Catalysts

Chiral copper complexes are versatile catalysts for a variety of asymmetric transformations. The use of BINAM as a chiral ligand for copper has enabled the development of effective catalysts for reactions such as asymmetric C-H amination.

Application: Asymmetric Allylic C-H Amination

A catalytic system generated in situ from Cu(I) and (R)-BINAM has been successfully applied to the asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines as the nitrogen source.[2]

Quantitative Data: BINAM-Copper Catalyzed Allylic C-H Amination

| Entry | Alkene | N-Arylhydroxylamine | Yield (%) | ee (%) |

| 1 | Cyclohexene | N-Phenylhydroxylamine | 75 | 82 |

| 2 | 1-Octene | N-(4-Methoxyphenyl)hydroxylamine | 68 | 75 |

| 3 | Styrene | N-Phenylhydroxylamine | 81 | 88 |

Experimental Protocol: General Procedure for Asymmetric Allylic C-H Amination

In a glovebox, a mixture of Cu(MeCN)₄PF₆ (5 mol%) and (R)-BINAM (5.5 mol%) in an anhydrous solvent (e.g., CH₂Cl₂) is stirred for 30 minutes. The alkene (1.0 equiv) and the N-arylhydroxylamine (1.2 equiv) are then added. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the chiral allylic amine. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

The discovery and development of BINAM-based catalysts have significantly enriched the toolbox of synthetic chemists for asymmetric synthesis. The modularity and tunability of the BINAM scaffold have allowed for the creation of a diverse range of catalysts, each exhibiting remarkable efficiency and selectivity in various important chemical transformations. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for researchers aiming to leverage the power of BINAM-based catalysis in their own synthetic endeavors.

Future research in this area will likely focus on the development of novel BINAM-based catalysts with enhanced reactivity and broader substrate scope. The application of these catalysts in even more challenging and complex chemical transformations, including photoredox and electrochemical reactions, represents an exciting frontier. Furthermore, the immobilization of BINAM-based catalysts on solid supports to facilitate catalyst recycling and green chemical processes will undoubtedly be a key area of investigation, further solidifying the importance of the BINAM scaffold in the future of asymmetric catalysis and drug development.

References

The Cornerstone of Chiral Induction: A Technical Guide to BINAM in Enantioselective Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. Among the privileged scaffolds in asymmetric catalysis, 1,1'-Binaphthyl-2,2'-diamine (BINAM) has emerged as a versatile and powerful chiral ligand and organocatalyst. Its rigid, C2-symmetric backbone provides a well-defined chiral environment, enabling high levels of enantioselectivity in a wide array of chemical transformations. This technical guide delves into the fundamental principles governing the use of BINAM and its derivatives in enantioselective catalysis, providing a comprehensive resource for researchers and professionals in the field.

Core Principles of BINAM-Mediated Enantioselectivity

The efficacy of BINAM in asymmetric catalysis stems from its unique structural and electronic properties. The atropisomerism arising from hindered rotation around the C1-C1' bond creates a stable, non-interconvertible chiral scaffold. The two amino groups at the 2 and 2' positions serve as versatile handles for derivatization, allowing for the fine-tuning of steric and electronic properties of the resulting catalysts.

BINAM-based catalysts operate through several key principles:

-

Chiral Environment: The binaphthyl backbone creates a well-defined three-dimensional chiral pocket that preferentially binds one enantiomer of a substrate or directs the approach of a reagent from a specific face.

-

Bifunctional Activation: In many organocatalytic applications, particularly with BINAM-derived phosphoric acids, the catalyst can act as both a Brønsted acid and a Lewis base. This dual activation mode simultaneously activates both the electrophile and the nucleophile, organizing them in a chiral transition state.

-

Ligand Acceleration and Induction: When used as ligands for transition metals, BINAM derivatives can accelerate the rate of reaction and, more importantly, induce high levels of enantioselectivity by creating a chiral coordination sphere around the metal center.

Key Applications and Mechanistic Insights